2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid
Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid, also known as THNICA, is an organic compound which has been studied for its potential applications in science and industry. It is an indazole derivative, containing a nitrogen atom and a carboxylic acid group, and is a member of the tetrahydronaphthalene family. THNICA is of interest due to its various pharmacological properties, and its ability to act as a synthetic intermediate. In particular, it has been studied for its potential use in drug design, as a potential drug target, and as a reagent in organic synthesis.
Scientific Research Applications
Drug Discovery and Development
The core structure of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2H-indazole-3-carboxylic acid is a valuable scaffold in medicinal chemistry. Its indazole ring mimics the amide bond, which is a common feature in many bioactive molecules . This compound can be used to synthesize various derivatives that may act as potential therapeutic agents. For instance, modifications of this compound have led to the development of drugs with anticonvulsant, antibiotic, and anticancer properties .
Synthetic Cannabinoid Receptor Agonists
Similar to other synthetic cannabinoids, derivatives of this compound, such as MDMB-4en-PINACA, have been identified as synthetic cannabinoid receptor agonists . These compounds are studied for their binding affinity to cannabinoid receptors, which can lead to insights into the treatment of pain, inflammation, and other conditions.
Organic Synthesis
The compound serves as a starting material or intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for various chemical transformations, which are essential in the synthesis of diverse organic compounds .
Supramolecular Chemistry
Due to its aromatic character and hydrogen bonding ability, this compound can be used in supramolecular chemistry applications. It can form the basis for the design of new molecular receptors, which are crucial for molecular recognition processes .
Analytical Chemistry
This compound can also be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods .
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific changes depend on the nature of the target and the type of interaction.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .
properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)17-14-9-3-4-10-15(14)19-20(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-4,6,8-10,16H,5,7,11H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBVFAFYPLRGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3C(=C4C=CC=CC4=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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